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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174 Get Quote

Technical Support Center: Sephadex G-150
Column Maintenance
This guide provides researchers, scientists, and drug development professionals with detailed

protocols and troubleshooting advice for the cleaning and regeneration of Sephadex G-150
columns.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of cleaning and regenerating a Sephadex G-150 column?

A1: Cleaning removes precipitated proteins, lipids, and other contaminants that can affect the

column's performance by causing high back pressure, reduced flow rate, and poor separation.

Regeneration prepares the column for subsequent runs by ensuring the gel is equilibrated in

the desired buffer and ready for sample application.

Q2: How often should I clean my Sephadex G-150 column?

A2: It is good practice to clean the column after each use, especially when working with

complex biological samples. A more rigorous cleaning-in-place (CIP) procedure should be

performed when you observe a significant increase in back pressure, a decrease in resolution,

or discoloration of the column bed.[1]

Q3: Can I reuse a Sephadex G-150 column? How many times?
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A3: Yes, Sephadex G-150 columns can be reused multiple times with proper cleaning and

regeneration. The exact number of uses depends on the nature of the samples being

separated and the rigor of the cleaning protocol. With proper care, a column can be used for

many cycles.

Q4: What are the signs that my column needs cleaning or is clogged?

A4: Key indicators include:

Increased back pressure.[1]

Reduced or slow flow rate.[2]

Poor peak resolution or fronting peaks.[3]

Visible discoloration or precipitation at the top of the gel bed.[1]

A space appearing between the top of the gel bed and the column adapter.[1][4]

Q5: What is the recommended storage solution for a Sephadex G-150 column?

A5: For short-term storage (a few days), the column can be stored in the running buffer. For

long-term storage, it is recommended to wash the column with water and then store it in 20%

ethanol to prevent microbial growth.[5][6] The column should be stored at 2-8°C.[5]
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Problem Possible Cause(s) Solution(s)

Increased Back Pressure

1. Clogged column filter or

tubing.[4][7] 2. Precipitated

sample on the column.[1] 3.

Compressed gel bed due to

excessive flow rate.[4][6]

1. Replace the in-line filters.

Check tubing for blockages. 2.

Perform the cleaning-in-place

(CIP) protocol. Consider

reversing the column flow for

cleaning.[8] 3. Repack the

column. Ensure the flow rate

does not exceed the

recommended maximum for

the gel.

Reduced Flow Rate

1. Clogged column.[2] 2. Air

bubbles in the column bed.[2]

[4] 3. Buffer viscosity is too

high (e.g., in a cold room).[4]

1. Follow the cleaning protocol.

For severe clogs, repacking

may be necessary.[2] 2. Degas

buffers thoroughly. If air is

introduced, it may be possible

to remove it by passing

degassed buffer through the

column. Repacking may be

required for significant air

pockets.[4] 3. Decrease the

flow rate when using viscous

buffers or working at lower

temperatures.[4][6]

Poor Peak Resolution

1. Column is not sufficiently

equilibrated.[3] 2. Unevenly

packed column bed.[2] 3.

Sample is too viscous or

concentrated.

1. Equilibrate the column with

at least 2-3 column volumes of

running buffer.[5] 2. Repack

the column, ensuring a

homogenous slurry and

avoiding air bubbles.[2] 3.

Dilute the sample. Sample

viscosity should not be more

than 1.5 times that of the

buffer.
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Discoloration of Gel

1. Adsorption of colored

compounds from the sample.

2. Microbial growth.[3]

1. Perform the cleaning-in-

place (CIP) protocol. 2.

Sanitize the column with 0.2 M

NaOH and store in 20%

ethanol.[1][5]

Experimental Protocols
Protocol 1: Standard Cleaning-in-Place (CIP)
This protocol is designed to remove most common contaminants, such as precipitated proteins

and hydrophobically bound substances.

Materials:

0.2 M Sodium Hydroxide (NaOH) solution

Purified water

Running buffer

Procedure:

Disconnect the column from any detectors to prevent damage.

Wash with Purified Water: Flush the column with at least 2 column volumes (CV) of purified

water.

Introduce Cleaning Solution: Wash the column with 1-2 CV of 0.2 M NaOH. To remove

contaminants at the top of the column more efficiently, the flow can be reversed if your

column hardware permits.[8]

Incubation: For more stubborn contaminants, stop the flow and allow the NaOH solution to

remain in the column for 1-2 hours.[1]

Rinse with Water: Wash the column with 3-5 CV of purified water, or until the pH of the eluent

returns to neutral.
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Re-equilibration: Proceed immediately to the regeneration protocol to re-equilibrate the

column with running buffer.

Caution:For more porous Sephadex types like G-150, washing with NaOH may cause the gel

to swell. It is sometimes recommended to perform this step outside the column.[9] Always

operate within the pressure limits of your column.

Protocol 2: Column Regeneration and Re-equilibration
This protocol prepares the column for immediate use after cleaning or for storage.

Materials:

Running buffer

20% Ethanol (for storage)

Procedure:

Equilibrate with Buffer: After cleaning, flush the column with at least 2-3 column volumes of

the running buffer to be used for the next separation.[5][9]

Monitor Equilibration: Monitor the pH and/or conductivity of the eluent. Equilibration is

complete when these values match those of the running buffer being introduced.

Prepare for Storage (Optional): If the column will not be used for more than two days, wash it

with 2 CV of purified water, followed by at least 2 CV of 20% ethanol.[6]

Store Properly: Seal the column ends securely to prevent drying and store at 2-8°C.[5]

Quantitative Data Summary
The following table summarizes key operational parameters. Note that optimal flow rates are

dependent on column dimensions and packing quality.
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Parameter Value/Range Notes

Cleaning Solution 0.1 M - 0.5 M NaOH

0.2 M is a common starting

point.[1][8] Higher

concentrations can be used for

severe contamination.

Cleaning Volume 1-2 Column Volumes (CV) For NaOH wash.[8]

Rinsing Volume 3-5 Column Volumes (CV) For post-cleaning water wash.

Re-equilibration Volume 2-3 Column Volumes (CV) With running buffer.[5]

Storage Solution 20% Ethanol
For long-term storage to

prevent microbial growth.[5]

Sample Viscosity Max 1.5x buffer viscosity

Corresponds to a protein

concentration of up to ~70

mg/mL in aqueous buffers.

pH Stability 3-12
For Sephadex G-series gels.

[10]

Workflow Diagram
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Caption: Workflow for cleaning and regenerating a Sephadex G-150 column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1170174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

